molecular formula C20H24N2O B8556256 4-(2,5-Dimethyl-4-formylphenyl)-1-benzylpiperazine

4-(2,5-Dimethyl-4-formylphenyl)-1-benzylpiperazine

Cat. No.: B8556256
M. Wt: 308.4 g/mol
InChI Key: AGGTXZZXEWOLQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-Dimethyl-4-formylphenyl)-1-benzylpiperazine is a useful research compound. Its molecular formula is C20H24N2O and its molecular weight is 308.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

4-(4-benzylpiperazin-1-yl)-2,5-dimethylbenzaldehyde

InChI

InChI=1S/C20H24N2O/c1-16-13-20(17(2)12-19(16)15-23)22-10-8-21(9-11-22)14-18-6-4-3-5-7-18/h3-7,12-13,15H,8-11,14H2,1-2H3

InChI Key

AGGTXZZXEWOLQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N2CCN(CC2)CC3=CC=CC=C3)C)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 4-(2,5-dimethylphenyl)-1-benzylpiperazine (10 g, 36 mmol) was dissolved in anhydrous DMF (30 mL, 390 mmol) and cooled to 0° C. Fresh POCl3 (70 mL, 750 mmol) was added drop wise with stirring. Once the addition was completed the dark mixture was warmed to 75° C. for five hours or until TLC analysis indicated the disappearance of the starting material. The excess phosphorous oxychloride was distilled off and the entire mixture was diluted with ethyl acetate and added slowly to 500 mL of ice-chips. The solution was neutralized and made basic with concentrated NaOH. The neutralization and basification must be done at low temperatures to avoid creating by-products. The formylated product was extracted with ethyl acetate (5×). The organic layer was washed with water (2×), brine, dried over magnesium sulfate and purified by silica gel column chromatography using gradient hexane/ethyl acetate (10/0 to 8/2). The product (9 g, 81%) was obtained as an oil.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two
Yield
81%

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